molecular formula C12H7ClF2O B6374152 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% CAS No. 1261893-85-9

5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%

Cat. No. B6374152
CAS RN: 1261893-85-9
M. Wt: 240.63 g/mol
InChI Key: HCMLMJFIWVBRAF-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% (5-CF-3-FP) is a compound belonging to the phenol family, and is a derivative of phenol with a chlorine and fluorine substitution. It is an important intermediate in the synthesis of many chemicals, and is widely used in research and development.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% is based on its ability to form strong hydrogen bonds with other molecules. It has a high affinity for proteins, and can bind to them in a specific way. This binding can alter the structure of the proteins, which can lead to changes in their activity. Additionally, 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% can interact with other molecules, such as DNA, in a manner that can affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% are still being studied. However, it has been shown to have a variety of effects on cells. It has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have an effect on the metabolism of fatty acids, as well as to reduce cholesterol levels.

Advantages and Limitations for Lab Experiments

5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and is easily synthesized. Additionally, it is a relatively stable compound, and is not prone to degradation. However, it has several limitations. It is toxic, and should be handled with care. Additionally, it has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%. These include further research into its effects on cancer cells, its potential use as a therapeutic agent, and its use in the synthesis of other compounds. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential applications. Finally, further research into its structure and properties could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% is synthesized through a process called nucleophilic aromatic substitution. This process involves the replacement of a hydrogen atom in an aromatic compound with a nucleophile. In the case of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%, the nucleophile is a chlorine atom, which is substituted for the hydrogen atom. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is typically carried out at a temperature of around 100°C.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds. In addition, it is used as a fluorescent dye for fluorescence microscopy and spectroscopy.

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMLMJFIWVBRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684340
Record name 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-85-9
Record name 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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